

Application Notes and Protocols for Live Cell Imaging with Coumarin-PEG3-TCO

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Compound of Interest

Compound Name: Coumarin-PEG3-TCO

Cat. No.: B12373144

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Introduction

Live cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO), has revolutionized the field by enabling the specific and rapid labeling of biomolecules in their native environment. [1][2] **Coumarin-PEG3-TCO** is a fluorescent probe designed for this purpose, combining a bright and photostable coumarin fluorophore with a TCO moiety for covalent attachment to tetrazine-modified targets. The polyethylene glycol (PEG3) linker enhances aqueous solubility and minimizes steric hindrance, making it an ideal tool for a variety of live cell imaging applications.[3]

This document provides detailed protocols and technical information for the use of **Coumarin-PEG3-TCO** in live cell imaging, with a focus on labeling and visualizing cell surface receptors, such as the Human Epidermal Growth Factor Receptor 2 (HER2), a key target in cancer research.[4]

Principle of Labeling

The labeling strategy is a two-step process. First, a biomolecule of interest is tagged with a tetrazine moiety. This can be achieved through genetic encoding with unnatural amino acids, metabolic labeling, or conjugation to a targeting ligand, such as an antibody. In the second

step, the cells are incubated with **Coumarin-PEG3-TCO**. The TCO group on the coumarin probe rapidly and specifically reacts with the tetrazine tag on the target biomolecule via a "click" reaction, forming a stable covalent bond and rendering the target fluorescent. This reaction is bioorthogonal, meaning it does not interfere with native cellular processes.

Photophysical and Chemical Properties

The photophysical properties of coumarin dyes are environmentally sensitive, which can be advantageous for sensing changes in the local cellular environment.^[5] The 7-(diethylamino)coumarin core of this probe provides high quantum yields and photostability.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~405 nm	
Emission Maximum (λ_{em})	~450 nm	
Molar Extinction Coefficient (ϵ)	~30,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	~0.6-0.8	
Reaction Kinetics (k_2 with tetrazine)	Up to 30,000 M ⁻¹ s ⁻¹	

Note: The exact photophysical properties can be influenced by the local environment and the nature of the conjugated biomolecule.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Receptors (HER2) with a Tetrazine-Modified Antibody

This protocol describes the labeling of HER2 on the surface of live cancer cells (e.g., SKOV3, which have high HER2 expression) using a tetrazine-modified anti-HER2 antibody and **Coumarin-PEG3-TCO**.

Materials:

- Live cells expressing the target receptor (e.g., SKOV3 cells)

- Cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Glass-bottom imaging dishes
- Tetrazine-modified anti-HER2 antibody (e.g., Pertuzumab-tetrazine)
- **Coumarin-PEG3-TCO**
- Anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- Live-cell imaging solution (e.g., HEPES-buffered saline)
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or "blue" channel)

Procedure:

- Cell Culture:
 - Seed SKOV3 cells onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.
- Preparation of Reagents:
 - Prepare a 1 mM stock solution of **Coumarin-PEG3-TCO** in anhydrous DMSO. Store at -20°C, protected from light.
 - Dilute the tetrazine-modified anti-HER2 antibody to a working concentration of 1-10 µg/mL in pre-warmed cell culture medium.
- Antibody Incubation (Pre-targeting):
 - Wash the cells twice with pre-warmed PBS.
 - Replace the PBS with the diluted tetrazine-modified anti-HER2 antibody solution.
 - Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

- Washing:
 - Remove the antibody solution and wash the cells three times with pre-warmed PBS to remove any unbound antibody.
- **Coumarin-PEG3-TCO** Labeling:
 - Dilute the 1 mM **Coumarin-PEG3-TCO** stock solution to a final concentration of 1-5 μ M in pre-warmed live-cell imaging solution.
 - Add the **Coumarin-PEG3-TCO** solution to the cells.
- Imaging:
 - Immediately begin imaging the cells using a fluorescence microscope.
 - Use an excitation wavelength of ~405 nm and collect the emission between ~430-480 nm.
 - Acquire images at different time points to monitor the labeling reaction and receptor dynamics. The signal should develop rapidly.

Controls:

- No Antibody Control: Treat cells with **Coumarin-PEG3-TCO** only to assess non-specific binding of the probe.
- No TCO Probe Control: Treat cells with the tetrazine-modified antibody only to assess any background fluorescence.
- Unlabeled Cells: Image untreated cells to determine the level of cellular autofluorescence.

Experimental Workflow and Signaling Pathway Diagrams

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Data Presentation

The following table summarizes the key quantitative data for **Coumarin-PEG3-TCO**, with comparative values for other relevant fluorescent probes.

Parameter	Coumarin-PEG3-TCO (estimated)	Coumarin 343	HELIOS 370H
Excitation Max (nm)	~405	445	370
Emission Max (nm)	~450	495	450
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	~30,000	44,300	30,000
Quantum Yield (Φ)	~0.6-0.8	0.63	0.79
Brightness ($\epsilon \times \Phi$)	~18,000 - 24,000	27,909	23,700

Data for Coumarin 343 from. Data for HELIOS 370H from.

Troubleshooting

Issue	Possible Cause	Suggested Solution
High Background Fluorescence	- Incomplete washing- Non-specific binding of the probe or antibody- Cellular autofluorescence	- Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) before antibody incubation.- Reduce the concentration of the antibody or Coumarin-PEG3-TCO.- Use a live-cell imaging medium with reduced autofluorescence.- Acquire images of unlabeled cells to establish a baseline for background subtraction.
Low or No Signal	- Inefficient labeling of the antibody with tetrazine- Low expression of the target receptor- Photobleaching	- Verify the successful conjugation of tetrazine to the antibody.- Use a cell line with higher expression of the target receptor.- Increase the concentration of the antibody or Coumarin-PEG3-TCO.- Reduce the excitation light intensity and/or exposure time during imaging.- Use an anti-fade reagent if compatible with live cell imaging.
Cell Death or Stress	- Cytotoxicity of the probe or antibody- Phototoxicity	- Perform a cytotoxicity assay to determine the optimal, non-toxic concentrations.- Reduce the incubation times.- Minimize the exposure of cells to excitation light.

Conclusion

Coumarin-PEG3-TCO is a versatile and highly effective fluorescent probe for live cell imaging when combined with tetrazine-based bioorthogonal labeling strategies. Its bright fluorescence, rapid reaction kinetics, and the specificity of the TCO-tetrazine ligation allow for the precise and dynamic visualization of a wide range of biomolecules in their native cellular context. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this powerful tool in their studies of cellular function and drug development.

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